LogP Advantage Over Boc-Protected Analog
The Cbz-protected compound 4-(((benzyloxy)carbonyl)amino)-2-methylbenzoic acid exhibits a computed LogP of 3.44, while the corresponding Boc-protected analog, 4-((tert-butoxycarbonyl)amino)-2-methylbenzoic acid, has a computed LogP of 3.04 . This represents a 0.40 log-unit increase (≈2.5-fold higher partition coefficient), making the Cbz derivative significantly more lipophilic and potentially more membrane-permeable in cell-based assays. Both compounds share an identical TPSA of 75.63 Ų .
| Evidence Dimension | Predicted LogP (XLogP3 or equivalent) |
|---|---|
| Target Compound Data | LogP 3.44 |
| Comparator Or Baseline | Boc analog (CAS 1303931-49-8): LogP 3.04 |
| Quantified Difference | ΔLogP = +0.40 (≈2.5× higher octanol/water partition) |
| Conditions | Computed physicochemical property; values from vendor databases (ChemScence and Leyan) |
Why This Matters
When designing a fragment-derived lead series or cell-permeable probe, this quantifiable lipophilicity boost can differentiate the Cbz intermediate over the Boc version for tuning logD-dependent properties without altering hydrogen-bonding capacity.
